Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylicacid
Overview
Description
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid is a synthetic compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The Boc group, or tert-butoxycarbonyl group, is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid typically involves the reaction of a thiazolidine derivative with a Boc-protected amino acid. The reaction conditions often include the use of a base, such as triethylamine, and a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiazolidine ring plays a crucial role in binding to the active sites of enzymes, while the Boc group provides stability and protection during chemical reactions.
Comparison with Similar Compounds
Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid can be compared with other thiazolidine derivatives, such as:
Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Boc-(4S,2RS)-2-phenylthiazolidine-4-carboxylic acid: Contains a phenyl group, leading to different chemical properties and applications.
The uniqueness of Boc-(4S,2RS)-2-methylthiazolidine-4-carboxylic acid lies in its specific substituents, which confer distinct reactivity and biological activity compared to other thiazolidine derivatives.
Properties
IUPAC Name |
(4S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6?,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUKFNPDYXRDD-COBSHVIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N([C@H](CS1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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